

An In-depth Technical Guide to the Solubility of Ethyl 6-bromohexanoate

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Compound of Interest

Compound Name: Ethyl 6-bromohexanoate

Cat. No.: B105882

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Please note that this guide cannot generate visual diagrams in Graphviz (DOT language) as requested. However, it provides the core technical data and protocols in a detailed format.

Abstract

Ethyl 6-bromohexanoate is a versatile intermediate in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries for constructing carbon chains and introducing functional groups.^{[1][2]} Its efficacy in reaction media is fundamentally linked to its solubility characteristics. Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification processes, and formulation development. This guide provides a summary of the known physicochemical properties of **Ethyl 6-bromohexanoate** and outlines a detailed experimental protocol for determining its solubility.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of **Ethyl 6-bromohexanoate** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ BrO ₂	[3][4][5]
Molecular Weight	223.11 g/mol	[3][6]
Appearance	Colorless Liquid	[4]
CAS Number	25542-62-5	[3][5][6]
Density	1.254 g/mL at 25 °C	[2][6]
Boiling Point	128-130 °C at 16 mmHg	[2][6]
Refractive Index	n _{20/D} 1.458	[2][6]
Flash Point	58.3 °C (136.9 °F) - closed cup	[6]

Solubility Data

Quantitative solubility data for **Ethyl 6-bromohexanoate** in a wide range of organic solvents is not extensively documented in publicly available literature. The presence of the ethyl ester group suggests enhanced solubility in organic solvents.[1] However, for precise quantitative measurements, experimental determination is necessary.

Solvent	Quantitative Solubility	Qualitative Assessment	Source(s)
Water	64.76 mg/L at 25 °C (estimated)	Sparingly soluble	[7][8]
Organic Solvents	Not readily available	Generally soluble due to the ester functional group.	[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10] It is considered a "gold

standard" for thermodynamic solubility measurements.^{[9][11]} The following protocol is a generalized procedure based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).^{[12][13][14]}

Principle

An excess amount of the solute (**Ethyl 6-bromohexanoate**) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to allow it to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solute is separated from the solution by centrifugation or filtration. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.^[10]

Materials and Equipment

- **Ethyl 6-bromohexanoate** (high purity)
- Solvent of interest (analytical grade)
- Glass vials or flasks with screw caps
- Analytical balance
- Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)^{[12][13]}
- Centrifuge
- Syringe filters (e.g., 0.45 µm pore size) compatible with the solvent^[15]
- Volumetric flasks and pipettes
- Analytical instrument (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Step-by-Step Procedure

- Preparation: Add an excess amount of **Ethyl 6-bromohexanoate** to a flask or vial. The key is to ensure there is enough solid or liquid compound to maintain a saturated solution with visible excess phase after the equilibration period.^[9]
- Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the flask.
- Equilibration: Seal the flasks tightly and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. An equilibration time of 24 to 72 hours is common, though a preliminary test can help determine the necessary duration.^{[10][11]}
- Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved material settle.^[9] To ensure complete separation of the excess solute, centrifuge the samples at high speed.^[15]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, it is crucial to filter the sample immediately using a syringe filter compatible with the solvent.^[10]
- Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of **Ethyl 6-bromohexanoate**.^[10]
- Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or mol/L at the specified temperature. The experiment should be performed in replicate (at least triplicate) to ensure reproducibility.

Conclusion

While specific quantitative data on the solubility of **Ethyl 6-bromohexanoate** in various organic solvents is limited in published literature, its chemical structure suggests good solubility in non-polar and moderately polar organic media. For drug development and process chemistry, where precision is paramount, experimental determination of solubility is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable methodology for

researchers to generate the specific solubility data required for their applications, ensuring greater control over reaction conditions, product purity, and formulation success.

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